2-Chloro-7-methylquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-7-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-3-7-5-8(11(14)15)10(12)13-9(7)4-6/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVCVRKPLHOFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methylquinoline-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and 2-methylquinoline.
Formation of Quinoline Ring: The quinoline ring is formed through a series of condensation reactions. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents like phosgene.
Chlorination and Methylation: The chlorine and methyl groups are introduced through halogenation and alkylation reactions, respectively. Chlorination can be achieved using reagents like thionyl chloride, while methylation can be done using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, or anhydrides.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, amines, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Dehydrating agents like thionyl chloride or carbodiimides.
Major Products
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Condensation Products: Amides, esters, and anhydrides.
Scientific Research Applications
2-Chloro-7-methylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methylquinoline-3-carboxylic acid depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or interfere with DNA replication.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways.
Organic Semiconductors: The compound’s electronic properties allow it to function as a charge carrier in semiconductor devices.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position Effects: The position of chlorine significantly impacts electronic properties.
- Functional Group Variations : The carboxylic acid group (-COOH) enhances polarity and hydrogen-bonding capacity compared to carboxamide (-CONH₂) or aldehyde (-CHO) derivatives, influencing solubility and target binding .
Biological Activity
2-Chloro-7-methylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications, supported by data tables and relevant research findings.
This compound features a quinoline ring with a chlorine substituent and a carboxylic acid group. This unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to new derivatives.
- Oxidation and Reduction : The compound can be oxidized to form quinoline N-oxides or reduced to dihydroquinolines.
- Condensation Reactions : The carboxylic acid group can form amides, esters, or anhydrides through condensation reactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It may inhibit bacterial enzymes or interfere with DNA replication, making it a candidate for developing new antibiotics against multidrug-resistant bacteria.
Table 1: Antimicrobial Efficacy Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 50 µg/mL | |
| S. aureus | 25 µg/mL | |
| P. aeruginosa | 75 µg/mL |
Anticancer Activity
The compound has shown potential in inducing apoptosis in cancer cells. Studies suggest that it may target specific signaling pathways involved in cell survival and proliferation.
Mechanism of Action :
- Inhibition of key enzymes involved in cancer cell metabolism.
- Induction of oxidative stress leading to cell death.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antibacterial Properties : A recent study synthesized various derivatives of quinoline compounds and evaluated their antibacterial activity against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting the efficacy of the parent compound in microbial inhibition .
- Anticancer Research : Another study focused on the mechanism by which this compound induces apoptosis in human cancer cell lines. The researchers found that the compound activates caspase-dependent pathways leading to programmed cell death.
Applications in Medicinal Chemistry
Due to its biological activities, this compound serves as a valuable building block in the synthesis of pharmaceutical compounds targeting various diseases:
- Antimicrobial Agents : Development of new antibiotics.
- Anticancer Drugs : Formulation of compounds targeting cancer cell pathways.
- Organic Synthesis Intermediates : Used in creating more complex heterocyclic compounds for drug development.
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-7-methylquinoline-3-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : A common precursor for quinoline-3-carboxylic acid derivatives is ethyl esters (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate), which undergo hydrolysis under acidic or basic conditions to yield carboxylic acids . Chlorination and methylation steps can be optimized using catalysts like POCl₃ or AlCl₃. For intermediates, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for confirming regiochemistry and functional groups. Melting points (e.g., 74–78°C for 7-chloro-2-methylquinoline) and high-resolution mass spectrometry (HRMS) further validate purity .
Q. How should researchers characterize the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to resolve structural parameters, hydrogen bonding, and packing motifs. Crystallization conditions (solvent, temperature) must be optimized to avoid twinning. Pair crystallographic data with computational tools like Mercury for visualization and validation .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. Contaminated gloves must be disposed of as hazardous waste. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid drainage contamination .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., antibacterial efficacy) be resolved?
- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., fluoro vs. chloro groups at C-6/C-7) or assay conditions. Conduct minimum inhibitory concentration (MIC) assays under standardized protocols (e.g., CLSI guidelines) using Gram-negative and Gram-positive strains. Compare results with structurally analogous quinolones like 1-cyclopropyl-6-fluoro-4-oxo-3-carboxylic acid derivatives .
Q. What computational strategies predict the reactivity of the carboxylic acid group in functionalization reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density at the C-3 carboxylate. Molecular docking studies (AutoDock Vina) assess interactions with biological targets like DNA gyrase. Validate predictions with experimental kinetic studies (e.g., monitoring esterification rates) .
Q. How do substituent variations (e.g., methyl at C-7, chloro at C-2) influence photophysical properties?
- Methodological Answer : Substituents alter conjugation and steric effects. Compare UV-Vis absorption spectra (200–400 nm) of 2-chloro-7-methyl derivatives with 7-chloro-3-methylquinoline-8-carboxylic acid . Time-dependent DFT (TD-DFT) simulations correlate absorbance peaks with electronic transitions. Fluorescence quenching studies further probe electronic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
